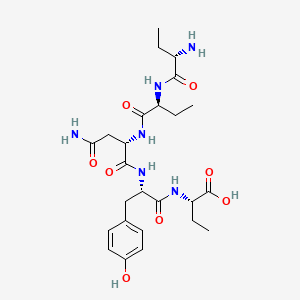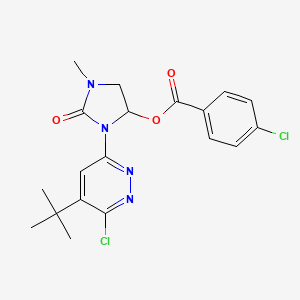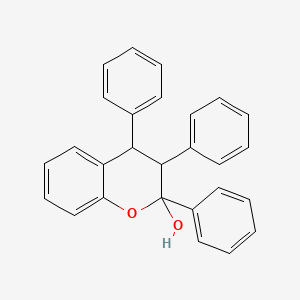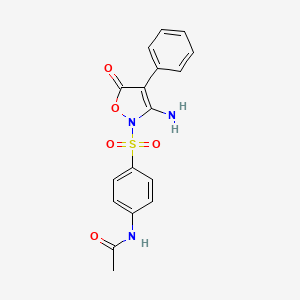
1,2-Ethanediamine, N,N''-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N',N'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is a complex organic compound characterized by its unique structure, which includes a pyridine ring and phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with pyridine-2,6-dicarbaldehyde and 4,1-phenylenemethylene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) involves its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-
- 1,2-Ethanediamine, N,N-diethyl-
- 1,2-Ethanediamine, N,N,N’,N’-tetramethyl-
- 1,2-Ethanediamine, N,N-dimethyl-
Uniqueness
1,2-Ethanediamine, N,N’‘-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(N’,N’-dimethyl-) is unique due to its complex structure, which includes both pyridine and phenylene groups. This structure provides multiple coordination sites, making it highly effective as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
129225-04-3 |
|---|---|
Fórmula molecular |
C27H37N5 |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
N-[[4-[6-[4-[[2-(dimethylamino)ethylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C27H37N5/c1-31(2)18-16-28-20-22-8-12-24(13-9-22)26-6-5-7-27(30-26)25-14-10-23(11-15-25)21-29-17-19-32(3)4/h5-15,28-29H,16-21H2,1-4H3 |
Clave InChI |
RJAWNQMCHZONCL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)










